QSY7 succinimidyl ester(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

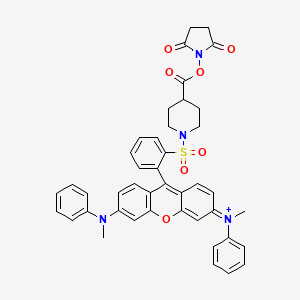

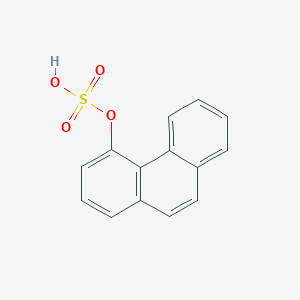

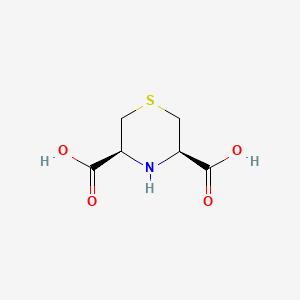

QSY7 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is a xanthene dye and an iminium ion.

Wissenschaftliche Forschungsanwendungen

Cell Proliferation and Migration Studies : CFSE (Carboxyfluorescein diacetate succinimidyl ester), closely related to QSY7 succinimidyl ester, is used in studying the migration and proliferation of hemopoietic cells. It is retained by cells and shared by daughter cells at each division, aiding in creating multimodal flow cytometric CFSE histograms, which is crucial in cancer cell line studies (Matera, Lupi, & Ubezio, 2004).

Protein Labeling : A novel synthon, N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), was synthesized for one-step labeling of proteins. This method is important for synthesizing high radioactivity amounts of [(18)F]SiFB, crucial in protein labeling (Kostikov et al., 2012).

Tumor Vasculature Imaging : In a study by Cai and Chen (2008), peptide-conjugated quantum dots were prepared using a heterobifunctional linker, 4-maleimidobutyric acid N-succinimidyl ester, for non-invasive NIRF imaging of tumor vasculature markers in small animal models (Cai & Chen, 2008).

Chemical Stability Studies : Research on the activation of acid terminal groups at modified porous silicon surfaces into succinimidyl ester-terminated chains was conducted to understand the various EDC-induced surface reactions and optimize reaction conditions (Sam et al., 2010).

Preparation of Ionic Liquids : An ionic liquid reagent bearing a succinimidyl activated ester was used to synthesize various small molecule and macromolecular ionic liquids, demonstrating a reliable route to new ionic liquid compositions (Camplo et al., 2011).

Fluorescent Probes for Biomolecules : Novel functionalized tricarbocyanine dyes, containing isothiocyanate and succinimidyl ester functional groups, were synthesized for use as fluorescent probes for biologically pertinent compounds such as amino acids and functionalized dideoxynucleotides (Flanagan et al., 1997).

Lymphocyte Kinetics Analysis : CFSE is also used to quantify cell kinetics, particularly in studies of lymphocyte homeostasis, due to its ability to label cells irrespective of their stage in the cell cycle, providing more representative results than other methods (Asquith et al., 2006).

Nanocomposite Particle Synthesis : Novel ester-functionalized polypyrrole-silica nanocomposite particles were prepared for potential use in bioadsorption and visual diagnostic assays, highlighting the versatility of succinimidyl ester-functionalized materials (Azioune et al., 2004).

Eigenschaften

Molekularformel |

C43H39N4O7S+ |

|---|---|

Molekulargewicht |

755.9 g/mol |

IUPAC-Name |

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium |

InChI |

InChI=1S/C43H39N4O7S/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49/h3-20,27-29H,21-26H2,1-2H3/q+1 |

InChI-Schlüssel |

WBSDPZPRGGHNEV-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[2-[(2R)-4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1244225.png)

![O-(4-tert-butylphenyl) N-[3-[2-methoxy-3-[methyl(thiophen-3-yl)amino]propoxy]phenyl]-N-methylcarbamothioate](/img/structure/B1244228.png)

![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)

![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)

![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)